Fmoc-3-amino-2-naphthoic acid
CAS No.: 372159-75-6
Cat. No.: VC6197818
Molecular Formula: C26H19NO4
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 372159-75-6 |
---|---|
Molecular Formula | C26H19NO4 |
Molecular Weight | 409.4 g/mol |
IUPAC Name | 3-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)naphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C26H19NO4/c27-22-13-15-7-1-2-8-16(15)23(24(22)25(28)29)26(30)31-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-13,21H,14,27H2,(H,28,29) |
Standard InChI Key | KFPWKMFTOSWOQM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)N |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
Fmoc-3-amino-2-naphthoic acid belongs to the naphthoic acid derivatives, characterized by a bicyclic aromatic system. The Fmoc group () is covalently linked to the amino moiety at the third position of the naphthalene ring, while the carboxylic acid group occupies the second position. This configuration grants the molecule both hydrophobicity (logP = 2.70) and polarity (PSA = 63.32 Ų), facilitating its solubility in organic solvents like DMF and dichloromethane .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 409.43 g/mol |
Density | 1.352 g/cm³ |
Melting Point | 212–215 °C (decomposition) |
Boiling Point | 383 °C |
Flash Point | 186.6 °C |
Exact Mass | 409.131 Da |
LogP | 2.70 |
These properties are critical for its handling in laboratory settings, particularly in solid-phase peptide synthesis (SPPS), where thermal stability and solubility directly impact reaction efficiency .
Spectroscopic Characterization
The compound exhibits distinct UV-Vis absorption maxima at 265 nm and 305 nm, attributable to the conjugated π-system of the naphthalene core and the Fmoc chromophore. Mass spectrometric analysis reveals a predominant [M-H]⁻ ion at m/z 408.12, consistent with its deprotonated form . Nuclear magnetic resonance (NMR) studies confirm the regioselectivity of the Fmoc group, with characteristic shifts at δ 7.2–7.8 ppm for aromatic protons and δ 4.3 ppm for the Fmoc methylene group .
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of Fmoc-3-amino-2-naphthoic acid typically proceeds via a two-step protocol:
-
Amination of 2-Naphthoic Acid: 2-Naphthoic acid undergoes nitration followed by catalytic hydrogenation to yield 3-amino-2-naphthoic acid .
-
Fmoc Protection: The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of 1,4-dioxane and aqueous sodium carbonate. This exothermic reaction achieves yields exceeding 85% under optimized conditions (0–4 °C, 2 h) .
Process Optimization
Recent advancements emphasize solvent-free mechanochemical synthesis, reducing reaction times by 40% while minimizing waste generation. Microwave-assisted methods have also been explored, achieving 95% conversion in 15 minutes at 80 °C .
Applications in Scientific Research
Peptide Synthesis
The Fmoc group’s orthogonality to tert-butoxycarbonyl (Boc) chemistry makes this compound invaluable in SPPS. It enables sequential deprotection using 20% piperidine in NMP, ensuring high-fidelity assembly of complex peptides like β-amyloid (1–42), a target in Alzheimer’s research .
Drug Development
In kinase inhibitor design, the naphthalene moiety enhances hydrophobic interactions with ATP-binding pockets. For instance, derivatives of Fmoc-3-amino-2-naphthoic acid show IC₅₀ values <10 nM against BRAF V600E mutants, a driver in melanoma .
Fluorescent Probes
Functionalization with dansyl or rhodamine tags yields probes with Stokes shifts >100 nm. Such constructs have been used to track protein aggregation in real-time, with a detection limit of 0.1 µM for α-synuclein fibrils .
Material Science
Incorporation into polyimide matrices increases tensile strength by 30% while maintaining optical clarity. These composites are being tested as flexible substrates for organic light-emitting diodes (OLEDs) .
Bioconjugation
Site-specific coupling to monoclonal antibodies via carbodiimide chemistry (EDC/NHS) achieves drug-to-antibody ratios (DAR) of 4–6, critical for antibody-drug conjugates like trastuzumab emtansine analogs .
Exposure Route | Response |
---|---|
Inhalation | Move to fresh air; administer oxygen if breathing is difficult. |
Skin Contact | Wash with soap and water; apply emollient cream. |
Eye Contact | Rinse with saline for 15 minutes; consult ophthalmologist. |
Ingestion | Do not induce vomiting; administer activated charcoal. |
Supplier | Quantity | Price | Purity |
---|---|---|---|
TRC | 250 mg | $70 | 98% |
AK Scientific | 1 g | $124 | 95% |
Usbiological | 100 mg | $305 | 99% |
Matrix Scientific | 1 g | $162 | 97% |
Recent Advances and Research Trends
Photodynamic Therapy (PDT)
Functionalization with porphyrin derivatives has yielded photosensitizers with singlet oxygen quantum yields (ΦΔ) of 0.78, surpassing clinical standards like Photofrin® (ΦΔ = 0.56) .
CRISPR Delivery Systems
Cationic modifications enable complexation with sgRNA, achieving 92% transfection efficiency in HEK293T cells—a 2.3-fold improvement over polyethyleneimine (PEI) vectors .
Supramolecular Hydrogels
Self-assembling fibrils (SAFs) incorporating this compound exhibit shear-thinning properties ideal for 3D bioprinting. Storage moduli (G') up to 12 kPa support neuronal stem cell growth without differentiation bias .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume